ethyl 4-methyl-3'-(4-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate
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Overview
Description
Ethyl 4-methyl-3’-(4-nitrophenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-3’-(4-nitrophenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate typically involves multiple steps. One common method starts with the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one. This intermediate is then treated with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the hydrazine derivatives. These derivatives are further reacted with hydrazonoyl chloride derivatives to yield the final thiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-3’-(4-nitrophenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution could introduce various functional groups into the thiadiazole ring.
Scientific Research Applications
Ethyl 4-methyl-3’-(4-nitrophenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Biological Studies: It has been evaluated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Material Science: The unique spiro structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-3’-(4-nitrophenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In cancer cells, the compound may induce apoptosis by activating caspase pathways and inhibiting key proteins involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Phthalazine Derivatives: Compounds with a phthalazine ring also show potential in medicinal chemistry, particularly as anti-inflammatory and anticancer agents.
Uniqueness
What sets ethyl 4-methyl-3’-(4-nitrophenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate apart is its spiro structure, which provides unique steric and electronic properties. This structure enhances its stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H21N5O4S |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
ethyl 4'-methyl-4-(4-nitrophenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate |
InChI |
InChI=1S/C25H21N5O4S/c1-3-34-24(31)23-27-29(19-13-15-20(16-14-19)30(32)33)25(35-23)22-12-8-7-11-21(22)17(2)26-28(25)18-9-5-4-6-10-18/h4-16H,3H2,1-2H3 |
InChI Key |
FXDNQQOMWMAKBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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